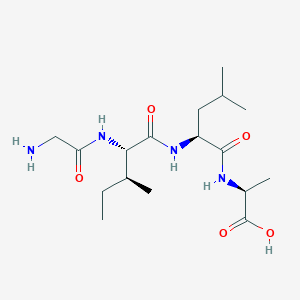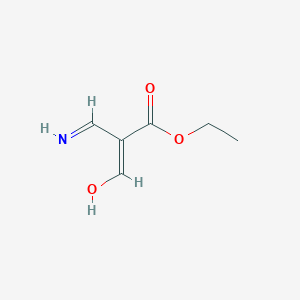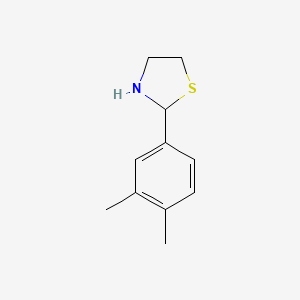
4-Heptylphenyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylphenyl sulfamate is an organosulfate compound with the molecular formula C13H21NO3S It is characterized by a heptyl group attached to a phenyl ring, which is further bonded to a sulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-heptylphenyl sulfamate typically involves the reaction of 4-heptylphenol with sulfamoyl chloride under mild phase-transfer conditions. This method ensures high yields and shorter reaction times. The reaction can be represented as follows:
4-Heptylphenol+Sulfamoyl chloride→4-Heptylphenyl sulfamate
The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Heptylphenyl sulfamate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form 4-heptylphenol and sulfamic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or hydroxide ions are common reagents.
Substitution: Nucleophiles such as amines or alcohols can be used.
Major Products:
Hydrolysis: 4-Heptylphenol and sulfamic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Heptylphenyl sulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfate compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfamate-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-heptylphenyl sulfamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamate group is crucial for this inhibitory action as it can form strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
- Phenyl sulfamate
- Benzyl sulfamate
- 4-Methylphenyl sulfamate
Comparison: 4-Heptylphenyl sulfamate is unique due to the presence of the heptyl group, which imparts distinct hydrophobic properties. This makes it more suitable for applications where hydrophobic interactions are essential. In contrast, phenyl sulfamate and benzyl sulfamate lack this hydrophobic tail, making them less effective in such applications.
Properties
CAS No. |
921201-36-7 |
|---|---|
Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
(4-heptylphenyl) sulfamate |
InChI |
InChI=1S/C13H21NO3S/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)17-18(14,15)16/h8-11H,2-7H2,1H3,(H2,14,15,16) |
InChI Key |
HXIZGMIJTGRTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(3-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619064.png)
methyl)-](/img/structure/B12619071.png)
silane](/img/structure/B12619079.png)

![2-[1-(4-Methylphenyl)ethenyl]oxirane](/img/structure/B12619100.png)



![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)
![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)


![4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-](/img/structure/B12619154.png)
![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)
